molecular formula C15H12FNO2 B2862153 (E)-1-(4-fluorophenyl)-3-(2-hydroxyanilino)prop-2-en-1-one CAS No. 423747-09-5

(E)-1-(4-fluorophenyl)-3-(2-hydroxyanilino)prop-2-en-1-one

Cat. No. B2862153
CAS RN: 423747-09-5
M. Wt: 257.264
InChI Key: BJOOQDYZDOPGTL-MDZDMXLPSA-N
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Description

(E)-1-(4-fluorophenyl)-3-(2-hydroxyanilino)prop-2-en-1-one, or 4-FHP, is an organofluorine compound with a broad range of applications in scientific research. It is used in a variety of fields, including biochemistry, pharmacology, and drug discovery. 4-FHP has been studied extensively for its ability to act as a potent inhibitor of enzymes, and its unique properties have enabled researchers to explore new avenues of research.

Scientific Research Applications

Molecular Structure and Hyperpolarizability Analysis (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and analyzed to understand its molecular structure, vibrational wavenumbers, and hyperpolarizability. This study revealed that the compound exhibits significant non-linear optical (NLO) properties, with a first hyperpolarizability value suggesting potential applications in NLO materials. The electron density transfer between chlorophenyl and fluorophenyl rings was highlighted, indicating its utility in electronic and photonic devices Najiya et al., 2014.

Solvent Polarity Effects on Photophysical Properties The effects of solvent polarity on the photophysical properties of chalcone derivatives, including compounds similar to (E)-1-(4-fluorophenyl)-3-(2-hydroxyanilino)prop-2-en-1-one, were examined. This research identified bathochromic shifts in absorption and fluorescence spectra from non-polar to polar solvents due to intramolecular charge transfer interactions. Such findings are crucial for the development of solvent-sensitive fluorescent probes and materials with tunable optical properties Kumari et al., 2017.

Fluorination Effects on Biological Activity Research on the fluorination effects of pyrazoles related to curcumin, which share a structural motif with (E)-1-(4-fluorophenyl)-3-(2-hydroxyanilino)prop-2-en-1-one, showed that fluorine groups enhance biological activity. This study provides insight into how modifications in the chemical structure can influence the inhibitory potency and selectivity of compounds towards various enzymes, suggesting potential applications in drug development and medicinal chemistry Nieto et al., 2015.

Applications in Dye-sensitized Solar Cells (DSSCs) The synthesis and characterization of organometallic compounds, including (E)-1-ferrocenyl-(3-fluorophenyl)prop-2-en-1-one, for application in dye-sensitized solar cells, demonstrated the potential of such compounds in renewable energy technologies. The study highlighted the impact of methoxy groups on enhancing intramolecular charge transfer, leading to improved conversion efficiency in DSSCs Anizaim et al., 2020.

Flavonol-based Fluorescent Probes Flavonols, related in structure to (E)-1-(4-fluorophenyl)-3-(2-hydroxyanilino)prop-2-en-1-one, were studied for their potential as small-molecule fluorescent probes. This research highlighted the unique dual emissions of flavonols due to excited-state intramolecular proton transfer, making them ideal for designing probes for detecting various biological and environmental targets Qin et al., 2021.

properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(2-hydroxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c16-12-7-5-11(6-8-12)14(18)9-10-17-13-3-1-2-4-15(13)19/h1-10,17,19H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOOQDYZDOPGTL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one

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